N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide
描述
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3200–3400 | O–H stretch (phenolic hydroxy group) |
| 1640–1660 | C=O stretch (amide carbonyl) |
| 1250–1270 | C–O–C asymmetric stretch (methoxy groups) |
| 550–650 | C–I stretch |
Data from analogs like 2-hydroxy-5-iodobenzamide confirm these assignments.
UV-Vis Spectroscopy
The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the benzamide core. The 3-iodo substituent induces a bathochromic shift compared to non-halogenated analogs.
Computational Chemistry Insights: Density Functional Theory (DFT) Calculations
DFT studies on related iodobenzamides reveal:
- Molecular Electrostatic Potential (MEP) :
Frontier Molecular Orbitals :
Conformational Stability :
Table: Key DFT Parameters for this compound
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Dipole Moment | 5.2 Debye |
| C–I Bond Length | 2.15 Å |
These results align with experimental data from crystallography and spectroscopy.
属性
CAS 编号 |
131062-31-2 |
|---|---|
分子式 |
C16H23IN2O4 |
分子量 |
434.27 g/mol |
IUPAC 名称 |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21)/t10-/m0/s1 |
InChI 键 |
BKJGKGPGPACEQW-JTQLQIEISA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
手性 SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
同义词 |
3-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide NCQ 298 NCQ-298 NCQ298, I123 labeled |
产品来源 |
United States |
准备方法
Multistep Synthesis via Amidation and Demethylation
The primary synthesis route involves a three-step process starting with 2,6-dimethoxybenzoic acid. In Step 1 , the carboxylic acid is activated using thionyl chloride (SOCl₂) in hexane under reflux conditions, forming an acid chloride intermediate. This intermediate reacts with (S)-(−)-2-(aminomethyl)-1-ethylpyrrolidine in methylene chloride to yield (S)-(−)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide via amidation. Hexane as a solvent improves the yield to 84.5%, compared to 81% with chloroform or dimethylformamide.
Step 2 introduces a hydroxyl group through demethylation using boron tribromide (BBr₃) at room temperature. This selectively removes one methoxy group, forming (S)-(−)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM). The reaction’s selectivity is attributed to BBr₃’s preferential cleavage of methoxy groups ortho to the amide moiety.
Iodination Strategies
Iodination of BZM is achieved using bromine chloride (BrCl) at 50°C for 2 hours, producing non-radioactive ¹²⁷I-IBZM. The electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group, driven by the directing effects of the electron-donating methoxy and electron-withdrawing amide groups. This step achieves an 84.4% yield, with purity confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Radiolabeling and Precursor Development
Tributyltin Precursor Synthesis
To enable efficient radiolabeling with iodine-123, IBZM is converted into a tributyltin (SnBZM) precursor. This involves a palladium-catalyzed Stille coupling reaction between IBZM and bis(tributyltin) in triethylamine. Tetrakis(triphenylphosphine)palladium(0) catalyzes the substitution of the iodine atom with a tributyltin group at 100°C over 36–44 hours. The resulting SnBZM exhibits enhanced solubility in organic solvents due to the nonpolar tributyltin moiety, facilitating subsequent radiochemical reactions.
Radioiodination via Isotopic Exchange
SnBZM undergoes isotopic exchange with sodium iodide-123 (Na¹²³I) in acidic conditions, replacing the tributyltin group with ¹²³I to form ¹²³I-IBZM. This method achieves radiochemical yields exceeding 90%, significantly higher than traditional Chloramine-T-mediated iodination (60–70%). The improved yield stems from the tin group’s lower activation energy for substitution compared to direct electrophilic iodination.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
| Parameter | Conventional Method | Optimized Method (Patent) |
|---|---|---|
| Solvent for Amidation | Chloroform/DMF | Hexane |
| Catalyst for Stille Coupling | Bis(triphenylphosphine)palladium(II) dichloride | Tetrakis(triphenylphosphine)palladium(0) |
| Demethylation Time | 6 hours | 4 hours |
Hexane reduces side reactions during amidation, while tetrakis(triphenylphosphine)palladium(0) enhances tin-iodine exchange efficiency. Demethylation time is shortened by 33% without compromising yield.
Temperature and Time Dependencies
-
Iodination : Conducted at 50°C for 2 hours to balance reaction rate and byproduct formation.
-
Stille Coupling : Requires prolonged heating (36–44 hours) at 100°C to ensure complete substitution.
Analytical and Purification Techniques
Chromatographic Validation
TLC (silica gel, ethyl acetate:hexane = 1:1) and reverse-phase HPLC (C18 column, methanol:water = 70:30) are employed to monitor reaction progress. IBZM exhibits distinct Rf values (TLC: 0.45) and retention times (HPLC: 8.2 minutes).
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : BZM shows peaks at 3324 cm⁻¹ (N-H stretch) and 1663 cm⁻¹ (C=O stretch).
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR of SnBZM confirms tin incorporation via the absence of the iodine-coupled aromatic proton signal.
Comparative Analysis of Methodologies
化学反应分析
Types of Reactions
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy, iodo, or dimethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Organic Solvents: Such as ethanol, methanol, and dichloromethane.
Controlled Temperatures: Specific temperatures are maintained to ensure optimal reaction rates.
Catalysts: Specific catalysts are used to enhance reaction efficiency.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example:
Oxidation: May result in the formation of corresponding ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: Can produce a variety of substituted benzamides with different functional groups.
科学研究应用
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may interact with specific receptors in the body, such as dopamine receptors, influencing their activity.
Modulate Enzyme Activity: The compound can affect the activity of certain enzymes, altering biochemical pathways.
Influence Cellular Processes: It may impact cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-5-methoxybenzamide: This compound has a methoxy group instead of an iodo group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3,5-dimethoxybenzamide: This compound lacks the iodo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide, commonly referred to as IBZM, is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to dopamine receptor imaging. This article explores its synthesis, pharmacological properties, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molar mass of approximately 378.25 g/mol. It is characterized by the presence of a benzamide core with specific substitutions that enhance its binding affinity to dopamine receptors.
| Property | Value |
|---|---|
| Molecular Formula | C15H21IN2O4 |
| Molar Mass | 378.25 g/mol |
| CAS Number | 84226-04-0 |
| Purity | ≥ 95% |
| Appearance | Pale yellow solid |
Synthesis
The synthesis of IBZM involves several steps, primarily focusing on the introduction of iodine and methoxy groups onto the benzamide structure. The detailed synthetic route has been described in various studies, highlighting the use of specific reagents and conditions to achieve high yields and purity .
Dopamine Receptor Affinity
IBZM is particularly noted for its high affinity for dopamine D2 receptors, making it a valuable tool in neuroimaging studies. Research indicates that it binds with subnanomolar affinity to these receptors, allowing for precise imaging of dopaminergic activity in the brain .
Key Findings:
- Binding Affinity: IBZM shows significant binding to D2 receptors with an IC50 value in the low nanomolar range.
- In Vivo Imaging: It has been successfully used in SPECT imaging to visualize dopamine receptor distribution in various neurological conditions.
Pharmacological Studies
Pharmacological evaluations have demonstrated that IBZM acts as a competitive antagonist at D2 receptors. This property is crucial for its application in imaging studies, as it allows researchers to assess receptor availability without activating downstream signaling pathways .
Case Study:
In a study involving patients with Parkinson's disease, IBZM was utilized to evaluate changes in D2 receptor availability over time. The results indicated a correlation between receptor density and clinical symptoms, underscoring the compound's utility in both research and clinical settings .
The mechanism by which IBZM interacts with dopamine receptors involves competitive inhibition. By binding to the D2 receptor sites without activating them, it prevents dopamine from exerting its effects, thereby allowing for the assessment of receptor function under various physiological conditions.
Safety and Toxicology
Toxicological studies have indicated that IBZM has a favorable safety profile when used at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential interactions with other medications .
常见问题
Q. What are the established synthetic routes for this compound, and how do they impact radiochemical purity?
The synthesis typically involves nucleophilic iodination of precursor benzamides. For example, alternate routes for iodinated benzamides like ioxipride and epidepride use electrophilic substitution or isotopic exchange, with purification via HPLC or TLC to achieve >95% radiochemical purity . Key steps include protecting group strategies for the hydroxyl and methoxy groups to prevent side reactions during iodination.
Q. How is receptor binding affinity quantified for dopamine D2 receptors?
Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) are standard. The compound’s affinity (Ki) is determined by displacing the reference ligand in membrane preparations from dopamine receptor-rich tissues (e.g., striatum). Data normalization against non-specific binding (using haloperidol) ensures accuracy .
Q. What analytical methods validate radiochemical purity and stability?
Reverse-phase HPLC with UV/radioactive detection is preferred. For stability studies, the compound is incubated in serum or buffer at 37°C, and degradation products are quantified over time. Radiochemical purity must exceed 95% for in vivo imaging applications .
Q. Which in vitro assays confirm selectivity for D2 over D3/D4 receptors?
Transfected cell lines expressing individual dopamine receptor subtypes (D2, D3, D4) are used. Binding assays with selective antagonists (e.g., raclopride for D2) and computational docking studies (using receptor homology models) help differentiate subtype interactions .
Advanced Research Questions
Q. How can discrepancies in reported binding affinities across studies be resolved?
Variability may arise from differences in receptor source (native vs. transfected cells) or assay conditions (buffer pH, temperature). Meta-analyses using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and multiway 3D QSAR models can reconcile data by isolating critical variables like steric and electronic effects .
Q. What QSAR models predict the activity of benzamide-based dopamine ligands?
Comparative molecular field analysis (CoMFA) and partial least squares regression are employed. Key descriptors include:
Q. How do structural modifications at the 3-iodo and 5,6-dimethoxy positions affect binding kinetics?
Iodine’s halogen bonding enhances D2 receptor occupancy, while 5,6-dimethoxy groups optimize lipophilicity for blood-brain barrier penetration. Replacement of iodine with fluorine (e.g., [¹⁸F]fallypride) reduces nonspecific binding but requires re-evaluating dissociation rates using kinetic PET modeling .
Q. What challenges arise when correlating in vitro binding data with in vivo SPECT/PET imaging?
In vivo results are influenced by tracer metabolism, plasma protein binding, and receptor internalization. Pharmacokinetic modeling (e.g., two-tissue compartment models) and metabolite correction (via arterial blood sampling) are critical for accurate quantification .
Q. What are the advantages of microfluidic synthesis for radiolabeled analogs?
Microfluidic chips reduce precursor consumption by 95% and reaction time by 80% compared to batch methods. This is critical for short-lived isotopes (e.g., ¹¹C). Process automation also improves reproducibility for GMP-compliant production .
Q. How do isotopic substitutions (¹²³I vs. ¹²⁵I) impact pharmacokinetic profiles?
While ¹²³I is preferred for SPECT imaging due to its gamma emission, ¹²⁵I is used in autoradiography for higher resolution. Isotopic mass differences may slightly alter binding kinetics, requiring separate validation via saturation binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
